

¹³C NMR data for 5-Bromo-1,3-dichloro-2-iodobenzene

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Compound of Interest

Compound Name:	5-Bromo-1,3-dichloro-2-iodobenzene
Cat. No.:	B1365838

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Molecular Structure and Spectroscopic Implications

5-Bromo-1,3-dichloro-2-iodobenzene possesses a polysubstituted aromatic core with a unique arrangement of four different halogen atoms. This substitution pattern ($C_6H_2BrCl_2I$) results in a complete lack of symmetry within the molecule. Consequently, each of the six carbon atoms in the benzene ring is chemically non-equivalent. This non-equivalence dictates that the proton-decoupled ^{13}C NMR spectrum should exhibit six distinct singlet signals, one for each aromatic carbon.

Caption: Molecular structure of **5-Bromo-1,3-dichloro-2-iodobenzene** with carbon numbering.

Theoretical Principles: Halogen Substituent Effects in ^{13}C NMR

The chemical shift of a ^{13}C nucleus is primarily influenced by the local electronic environment, including hybridization state, inductive effects, and resonance contributions.^{[2][3]} In halogenated benzenes, the substituent effects are complex and do not strictly correlate with simple electronegativity.

- Inductive and Resonance Effects: Electronegative substituents like chlorine withdraw electron density through the sigma framework (inductive effect), generally deshielding the

directly attached (ipso) carbon. However, halogens also possess lone pairs that can participate in resonance, donating electron density to the π -system, which typically shields the ortho and para positions.

- The "Heavy Atom Effect": For heavier halogens like bromine and particularly iodine, the simple inductive/resonance model is insufficient. A significant factor is spin-orbit coupling, a relativistic effect that becomes more pronounced with larger atoms.[4][5] This coupling provides a paramagnetic shielding contribution that often results in a strong shielding (upfield shift) of the ipso-carbon. For instance, the ipso-carbon in iodobenzene is shifted significantly upfield relative to benzene, counter to what electronegativity would suggest.[5][6]
- Anisotropy and Steric Effects: The magnetic anisotropy of the C-X bond and steric compression can also influence chemical shifts, particularly in crowded, polysubstituted systems.[7]

In summary, the chemical shift for each carbon in **5-Bromo-1,3-dichloro-2-iodobenzene** will be a composite of additive effects from all four substituents, modulated by their relative positions (ortho, meta, para).

Predicted ^{13}C NMR Chemical Shifts

Due to the absence of published experimental data, we present predicted chemical shifts based on the principle of substituent additivity. These values are derived from established Substituent Chemical Shift (SCS) effects for monosubstituted benzenes, using the benzene chemical shift (δ 128.5 ppm) as the reference. While this model provides a valuable first approximation, it is important to recognize that its accuracy can be limited in highly substituted systems where substituent interactions are significant. More advanced prediction methods using machine learning or density functional theory (DFT) can offer higher accuracy.[8]

Carbon Atom	Substituents (by position)	Predicted Chemical Shift (δ , ppm)	Rationale for Assignment
C1	ipso-Cl, ortho-I, meta-Cl, para-Br, meta-H, ortho-H	~135-140	Attached to chlorine, deshielded by neighboring iodine and chlorine.
C2	ipso-I, ortho-Cl, meta-Br, para-H, meta-Cl, ortho-Cl	~95-105	Strong shielding from the "heavy atom effect" of the directly attached iodine.[4][5]
C3	ipso-Cl, ortho-H, meta-H, para-I, meta-Br, ortho-Cl	~133-138	Attached to chlorine, influenced by neighboring chlorine and iodine.
C4	ipso-H, ortho-Br, meta-I, para-Cl, meta-H, ortho-Cl	~130-135	Proton-bearing carbon, deshielded by adjacent halogens.
C5	ipso-Br, ortho-H, meta-Cl, para-Cl, meta-I, ortho-H	~120-125	Attached to bromine; the ipso-effect of bromine is less pronounced than chlorine.[6]
C6	ipso-H, ortho-Cl, meta-H, para-Br, meta-Cl, ortho-I	~128-133	Proton-bearing carbon, influenced by adjacent chlorine and iodine.

Note: These are estimated values. Actual experimental values may vary.

Recommended Experimental Protocol

Acquiring a high-quality ^{13}C NMR spectrum of this compound requires careful attention to experimental parameters, primarily due to the low natural abundance of ^{13}C and the presence

of four quaternary carbons, which exhibit long relaxation times and do not benefit from the Nuclear Overhauser Effect (NOE).[\[9\]](#)[\[10\]](#)

Step-by-Step Methodology

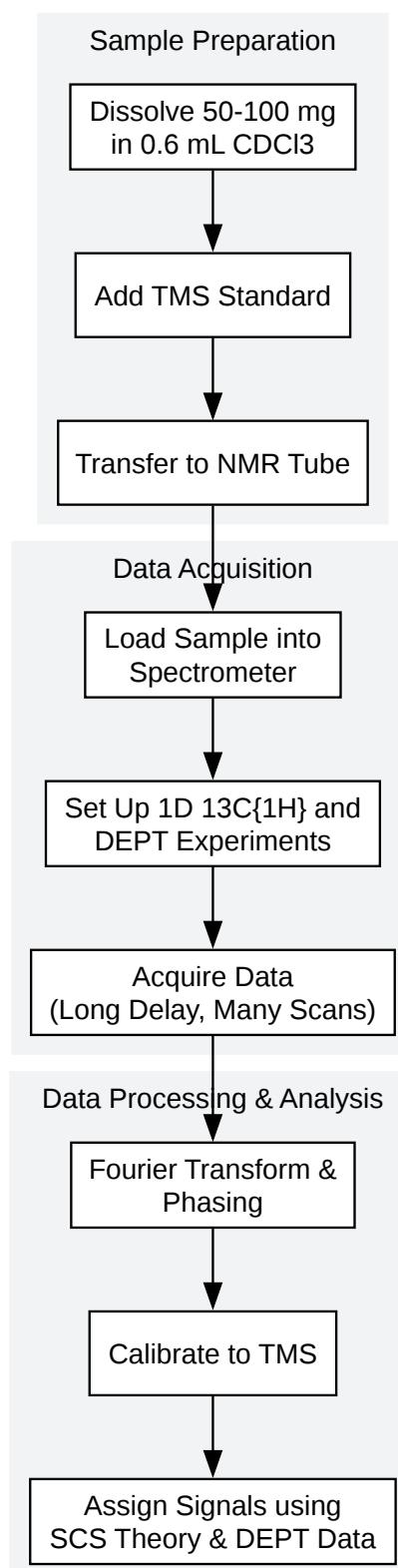
- Sample Preparation:
 - Dissolve 50-100 mg of **5-Bromo-1,3-dichloro-2-iodobenzene** in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.[\[11\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.0 ppm).[\[2\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Spectrometer Configuration:
 - Utilize a high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C frequency) for optimal signal dispersion and sensitivity.
 - Employ a cryoprobe if available, as it can significantly reduce measurement time by enhancing sensitivity.[\[12\]](#)
- Data Acquisition:
 - Experiment: A standard 1D carbon experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems) is recommended. This simplifies the spectrum by collapsing all ¹H-¹³C couplings into singlets.[\[10\]](#)[\[12\]](#)
 - Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all aromatic and potential impurity signals are captured.[\[13\]](#)
 - Number of Scans: A large number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.[\[9\]](#)
 - Relaxation Delay (d1): Use a longer relaxation delay (e.g., 5-10 seconds) to allow for full relaxation of the quaternary carbon nuclei, which is crucial for obtaining more reliable

signal intensities.

- Temperature: Maintain a constant probe temperature (e.g., 298 K).
- Spectral Processing and Analysis:
 - Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
 - Phase the spectrum carefully to obtain a flat baseline.
 - Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
 - Integrate the signals, noting that under standard proton-decoupled conditions, integrals are not reliably quantitative.

Advanced Experiments

To aid in spectral assignment, consider running a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiment.[12][13] These techniques differentiate carbon signals based on the number of attached protons, which would definitively identify the signals for C4 and C6 (CH groups) versus C1, C2, C3, and C5 (quaternary carbons).

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Caption: Recommended workflow for the ^{13}C NMR analysis of **5-Bromo-1,3-dichloro-2-iodobenzene**.

Conclusion

The ^{13}C NMR analysis of **5-Bromo-1,3-dichloro-2-iodobenzene** presents a unique challenge due to its complex substitution pattern and the nuanced electronic effects of four different halogens. This guide provides a robust theoretical and practical framework for approaching this analysis. By combining an understanding of halogen substituent effects, particularly the heavy atom shielding from iodine, with predictive models and a carefully designed experimental protocol, researchers can successfully acquire and interpret the ^{13}C NMR spectrum of this and other similarly complex halogenated aromatic compounds. The use of advanced techniques like DEPT is highly recommended to provide empirical validation for spectral assignments.

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